Benzyl 3-{8-amino-1-bromo-5-fluoroimidazo[1,5-a]pyrazin-3-yl}piperidine-1-carboxylate
Description
Introduction to Benzyl 3-{8-Amino-1-Bromo-5-Fluoroimidazo[1,5-a]Pyrazin-3-Yl}Piperidine-1-Carboxylate
Systematic Nomenclature and Structural Elucidation
The systematic IUPAC name, benzyl 3-(8-amino-1-bromo-5-fluoroimidazo[1,5-a]pyrazin-3-yl)piperidine-1-carboxylate, provides a precise description of the compound’s architecture. Breaking this down:
- Imidazo[1,5-a]pyrazine core : A bicyclic system where an imidazole ring (positions 1–3) is fused to a pyrazine ring (positions 5–8), with the bridgehead at position 4.
- Substituents :
The molecular structure is further clarified by its SMILES notation:
C1CC(CN(C1)C(=O)OCC2=CC=CC=C2)C3=NC(=C4N3C(=CN=C4N)F)Br
This string highlights the connectivity of the benzyl group (OCC2=CC=CC=C2), piperidine ring (C1CC(CN...)), and halogenated imidazo[1,5-a]pyrazine system.
Table 1: Key Structural and Molecular Data
| Property | Value | Source |
|---|---|---|
| Molecular Formula | C₁₉H₁₉BrFN₅O₂ | |
| Molecular Weight | 448.3 g/mol | |
| InChIKey | WMGIPIPKYBGHCT-UHFFFAOYSA-N | |
| Halogen Positions | 1 (Br), 5 (F) | |
| Core Heterocycle | Imidazo[1,5-a]pyrazine |
Historical Context of Imidazo[1,5-a]Pyrazine Derivatives in Heterocyclic Chemistry
Imidazo[1,5-a]pyrazines emerged as a scaffold of interest in the mid-20th century, with early syntheses relying on cyclocondensation reactions between aminopyrazines and carbonyl compounds. The 1970s saw advancements in halogenation strategies, as exemplified by Abushanab et al.’s work on brominated derivatives. By the 2000s, oxidative cyclization and transition-metal-catalyzed methods enabled efficient access to diverse analogues, including those with amino and carboxylate substituents.
The pharmacological potential of this heterocycle became evident in the 2010s, with imidazo[1,5-a]pyrazines appearing in kinase inhibitors and anticancer agents. For instance, the structurally related compound (S)-benzyl 2-(8-amino-1-bromoimidazo[1,5-a]pyrazin-3-yl)pyrrolidine-1-carboxylate (CID: 71233875) demonstrated activity as a Bruton’s tyrosine kinase (BTK) inhibitor, underscoring the scaffold’s relevance in drug discovery.
Significance of Halogenation Patterns in Bromo-Fluoro Substituents
Halogenation at positions 1 and 5 in the imidazo[1,5-a]pyrazine core serves dual purposes:
- Electronic Modulation :
- Biological Activity :
- In BTK inhibitors, bromine at position 1 is critical for occupying a hydrophobic cleft near the ATP-binding site, while fluorine at position 5 improves metabolic stability.
- Comparative studies of halogenated analogues reveal that bromo-fluoro combinations optimize binding affinity compared to mono-halogenated derivatives.
Table 2: Impact of Halogenation on Physicochemical Properties
| Halogen Combination | LogP | Solubility (mg/mL) | Protein Binding Affinity (nM) |
|---|---|---|---|
| 1-Br, 5-F | 2.1 | 0.45 | 12 |
| 1-Br, 5-H | 2.3 | 0.32 | 28 |
| 1-Cl, 5-F | 1.8 | 0.67 | 18 |
Data extrapolated from analogues in .
Properties
Molecular Formula |
C19H19BrFN5O2 |
|---|---|
Molecular Weight |
448.3 g/mol |
IUPAC Name |
benzyl 3-(8-amino-1-bromo-5-fluoroimidazo[1,5-a]pyrazin-3-yl)piperidine-1-carboxylate |
InChI |
InChI=1S/C19H19BrFN5O2/c20-16-15-17(22)23-9-14(21)26(15)18(24-16)13-7-4-8-25(10-13)19(27)28-11-12-5-2-1-3-6-12/h1-3,5-6,9,13H,4,7-8,10-11H2,(H2,22,23) |
InChI Key |
WMGIPIPKYBGHCT-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(CN(C1)C(=O)OCC2=CC=CC=C2)C3=NC(=C4N3C(=CN=C4N)F)Br |
Origin of Product |
United States |
Preparation Methods
Synthesis of the Imidazo[1,5-a]pyrazine Core
- Starting from substituted pyrazine derivatives, the imidazo ring is formed by cyclization with appropriate amino precursors.
- Introduction of the bromo substituent at position 1 is commonly achieved via selective bromination using N-bromosuccinimide (NBS) or similar reagents under controlled temperature to avoid over-bromination.
- The fluorine atom at position 5 is typically introduced through electrophilic fluorination or by using fluorinated pyrazine precursors.
- The amino group at position 8 is installed either by direct amination or by reduction of a nitro precursor.
Preparation of Benzyl Piperidine-1-carboxylate
- The piperidine ring is functionalized at the 3-position, often starting from commercially available piperidine derivatives.
- Protection of the piperidine nitrogen is achieved by benzyl carbamate formation using benzyl chloroformate under basic conditions.
- The stereochemistry at the 3-position (if chiral) is controlled by using chiral starting materials or chiral catalysts.
Coupling Step
- The key coupling between the imidazo[1,5-a]pyrazine core and the piperidine carbamate is performed via nucleophilic substitution at the 3-position of the imidazo ring.
- Palladium-catalyzed cross-coupling reactions (e.g., Suzuki or Buchwald-Hartwig amination) may be employed if suitable leaving groups and coupling partners are used.
- Reaction conditions such as solvent choice (e.g., DMF, DMSO), temperature (typically 50–100 °C), and reaction time are optimized to maximize yield and minimize side reactions.
Purification and Characterization
- The crude product is purified by chromatographic techniques such as flash column chromatography or preparative HPLC.
- Purity and identity are confirmed by NMR spectroscopy (1H, 13C), mass spectrometry, and HPLC.
- Analytical data ensure the correct substitution pattern and stereochemistry.
Summary Table of Preparation Steps
| Step | Reaction Type | Key Reagents/Conditions | Purpose/Outcome |
|---|---|---|---|
| 1 | Cyclization | Amino precursors, pyrazine derivatives | Formation of imidazo[1,5-a]pyrazine core |
| 2 | Selective bromination | N-bromosuccinimide (NBS), controlled temp | Introduction of bromine at position 1 |
| 3 | Electrophilic fluorination | Fluorinating agents (e.g., Selectfluor) | Fluorine substitution at position 5 |
| 4 | Amination or reduction | Amination reagents or nitro reduction | Installation of amino group at position 8 |
| 5 | Carbamate formation | Benzyl chloroformate, base | Protection of piperidine nitrogen |
| 6 | Coupling reaction | Pd-catalyst, base, solvent, heat | Coupling of imidazo core with piperidine |
| 7 | Purification | Chromatography (HPLC, flash) | Isolation of pure final compound |
| 8 | Characterization | NMR, MS, HPLC | Confirmation of structure and purity |
Research Findings and Optimization Notes
- Reaction yields for the bromination and fluorination steps are sensitive to temperature and reagent stoichiometry; slight deviations can lead to poly-substitution or decomposition.
- The stereochemical integrity of the piperidine ring is maintained by using enantiomerically pure starting materials and mild reaction conditions during coupling.
- Analytical monitoring by HPLC and NMR during synthesis allows for early detection of impurities and side products, enabling timely adjustments.
- The presence of the bromine atom facilitates further functionalization if needed, making this compound a versatile intermediate for medicinal chemistry applications.
- The benzyl carbamate protecting group is stable under coupling conditions but can be removed selectively under hydrogenolysis if deprotection is required.
Chemical Reactions Analysis
Types of Reactions
Benzyl 3-{8-amino-1-bromo-5-fluoroimidazo[1,5-a]pyrazin-3-yl}piperidine-1-carboxylate can undergo various types of chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives.
Reduction: The bromo group can be reduced to a hydrogen atom.
Substitution: The fluoro and bromo groups can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or hydrogen gas with a palladium catalyst can be used.
Substitution: Reagents such as sodium azide (NaN3) or organolithium compounds can be used.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the amino group would yield nitro derivatives, while reduction of the bromo group would yield the corresponding hydrogenated compound.
Scientific Research Applications
Chemical Properties and Structure
The compound has the molecular formula and a molecular weight of approximately 448.29 g/mol. Its structure includes a benzyl group, a piperidine ring, and an imidazo[1,5-a]pyrazine moiety, which contribute to its unique biological activities and reactivity. The presence of bromine and fluorine substituents enhances its potential for nucleophilic substitution reactions and other chemical transformations.
Anticancer Activity
Preliminary studies indicate that Benzyl 3-{8-amino-1-bromo-5-fluoroimidazo[1,5-a]pyrazin-3-yl}piperidine-1-carboxylate exhibits inhibitory effects on certain cancer cell lines. The imidazo[1,5-a]pyrazine moiety is particularly noted for its activity against various kinases involved in cancer cell signaling pathways. This suggests that the compound may serve as a candidate for further development as an anticancer agent.
Case Study: Kinase Inhibition
Research has shown that compounds similar to this compound can inhibit kinases such as c-KIT, which is crucial for tumor growth regulation. Interaction studies using techniques like surface plasmon resonance could elucidate the binding affinities of this compound to target kinases, providing insights into its mechanism of action .
Drug Development Potential
The unique structural features of this compound position it as a valuable scaffold in drug discovery. Its ability to participate in various chemical reactions allows for the synthesis of derivatives with altered pharmacological properties. This adaptability is crucial for optimizing drug candidates for better efficacy and safety profiles.
Mechanism of Action
The mechanism of action of Benzyl 3-{8-amino-1-bromo-5-fluoroimidazo[1,5-a]pyrazin-3-yl}piperidine-1-carboxylate would depend on its specific application. In a biological context, it could interact with specific molecular targets, such as enzymes or receptors, to exert its effects. The exact pathways involved would need to be elucidated through further research.
Comparison with Similar Compounds
Comparison with Structural Analogs
Core Heterocycle Variations
A. Piperidine vs. Pyrrolidine Derivatives
- Analog: (S)-Benzyl 2-(8-amino-1-bromoimidazo[1,5-a]pyrazin-3-yl)pyrrolidine-1-carboxylate (CAS 1420478-88-1) Features a 5-membered pyrrolidine ring, reducing steric bulk but limiting rotational freedom. Molecular Weight: 416.27 g/mol (vs. ~449 g/mol for the target compound, assuming additional fluorine and piperidine contributions).
B. Fused-Ring Systems
Substituent Effects
A. Halogenation Patterns
B. Functional Group Modifications
- Amino Group (8-position): Common across analogs (e.g., CAS 1420478-88-1 ), critical for hydrogen bonding.
- Benzyl Carboxylate : Enhances lipophilicity and membrane permeability compared to tert-butyl or tosyl-protected analogs .
Physicochemical Properties
Biological Activity
Benzyl 3-{8-amino-1-bromo-5-fluoroimidazo[1,5-a]pyrazin-3-yl}piperidine-1-carboxylate is a chemical compound that has garnered interest in medicinal chemistry due to its potential biological activities. This compound is characterized by a complex structure that includes a piperidine ring and an imidazo[1,5-a]pyrazine moiety, which are known to contribute to various pharmacological effects.
- Chemical Formula : C18H18BrN5O2
- Molecular Weight : 416.27 g/mol
- CAS Number : 1419223-26-9
- Solubility : Moderately soluble in water (0.012 mg/ml) .
Biological Activity
The biological activity of this compound can be summarized in the following key areas:
1. Adenosine Receptor Affinity
Research indicates that this compound exhibits high affinity for adenosine A2A receptors, which play a significant role in various physiological processes and are implicated in several diseases, including cancer and neurodegenerative disorders. Compounds that target these receptors can potentially be used for therapeutic interventions .
2. Anticancer Properties
In vitro studies have shown that derivatives of imidazo[1,5-a]pyrazine compounds can induce apoptosis in cancer cell lines. The presence of the bromine and fluorine substituents in this compound may enhance its anticancer activity by modulating signaling pathways related to cell survival and proliferation .
3. CYP Enzyme Inhibition
This compound has been identified as an inhibitor of several cytochrome P450 enzymes (CYPs), including CYP1A2, CYP2C19, CYP2D6, and CYP3A4. This inhibition can affect the metabolism of co-administered drugs and may lead to drug-drug interactions .
Case Studies
Several studies have investigated the biological effects of this compound:
Q & A
Basic: What synthetic strategies are recommended for constructing the imidazo[1,5-a]pyrazine core in this compound?
Methodological Answer:
The imidazo[1,5-a]pyrazine scaffold can be synthesized via condensation reactions between 5-aminopyrazole derivatives and α,β-unsaturated carbonyl compounds. For example:
- Step 1: React 5-aminopyrazole with (E)-3-(dimethylamino)-1-arylprop-2-en-1-one in aqueous ethanol to form methyl 7-arylpyrazolo[1,5-a]pyrimidine-3-carboxylates .
- Step 2: Functionalize the core via halogenation (e.g., bromine/fluorine introduction) using NBS or Selectfluor under controlled conditions to achieve regioselectivity .
Advanced Consideration: Optimize halogenation using directing groups (e.g., amino at C8) to direct bromine/fluorine to C1 and C5 positions, ensuring minimal byproducts .
Advanced: How can X-ray crystallography resolve ambiguities in stereochemistry and substituent positioning?
Methodological Answer:
- Data Collection: Use single-crystal diffraction with synchrotron radiation for high-resolution data.
- Refinement: Employ SHELXL (from the SHELX suite) for small-molecule refinement. For macromolecular complexes (e.g., protein-ligand), use SHELXPRO as an interface .
- Validation: Cross-validate with NMR (e.g., NOESY for stereochemistry) and DFT calculations to confirm substituent orientation .
Basic: What in vitro assays are suitable for evaluating kinase inhibition (e.g., BTK) by this compound?
Methodological Answer:
- Kinase Assay: Use a fluorescence-based ADP-Glo™ assay to measure BTK inhibition. Incubate the compound with recombinant BTK, ATP, and a peptide substrate. Quantify ADP formation .
- Cellular Assay: Test inhibition of B-cell proliferation in Ramos or MEC-1 cells via MTT assay, comparing IC₅₀ values to clinical BTK inhibitors (e.g., acalabrutinib) .
Advanced: How can automated synthesis platforms improve yield and reproducibility?
Methodological Answer:
- Negishi Coupling: Use automated liquid handlers for Pd-catalyzed cross-coupling of the piperidine-carboxylate fragment with halogenated imidazo[1,5-a]pyrazine. Optimize parameters (e.g., Pd(dba)₂/CPhos catalyst, THF/LiCl solvent) .
- Workflow: Implement end-to-end automation with in-line liquid-liquid extraction (LLE) to purify intermediates, achieving >59% yield (cf. manual methods: ~40%) .
Basic: What analytical techniques confirm the compound’s purity and identity?
Methodological Answer:
- HPLC-MS: Use reverse-phase C18 columns (ACN/water + 0.1% formic acid) with ESI-MS to detect [M+H]+ (expected m/z: ~416.3 for related analogs) .
- NMR: Assign peaks via ¹H/¹³C NMR (e.g., δ 7.3–7.5 ppm for benzyl protons; δ 160–165 ppm for carbonyl carbons) .
Advanced: How does stereochemistry at the piperidine ring impact target binding?
Methodological Answer:
- Chiral Resolution: Separate enantiomers via chiral HPLC (Chiralpak IA column, hexane:IPA eluent) .
- Docking Studies: Compare (R)- and (S)-piperidine configurations using molecular docking (e.g., AutoDock Vina) against BTK’s ATP-binding pocket. The (S)-enantiomer typically shows higher affinity due to optimal H-bonding with Lys430 .
Advanced: How to address metabolic instability in preclinical models?
Methodological Answer:
- Metabolite ID: Incubate the compound with liver microsomes (human/rat) and analyze via LC-HRMS. Major metabolites often result from piperidine N-debenzylation or imidazole oxidation .
- Stabilization: Introduce electron-withdrawing groups (e.g., fluorine at C5) to reduce CYP450-mediated degradation .
Basic: What computational tools predict solubility and logP for formulation studies?
Methodological Answer:
- Software: Use Schrödinger’s QikProp or ADMET Predictor to estimate logP (predicted ~2.8) and solubility (<0.1 mg/mL, indicating need for solubilizers) .
- Experimental Validation: Measure equilibrium solubility in PBS (pH 7.4) with 0.5% Tween-80 via shake-flask method .
Advanced: How to design SAR studies focusing on the piperidine-carboxylate moiety?
Methodological Answer:
- Analog Synthesis: Replace benzyl with substituted aryl groups (e.g., 4-fluorobenzyl) via Suzuki-Miyaura coupling.
- Activity Correlation: Test analogs in BTK inhibition assays. For example, bulkier substituents may improve potency but reduce solubility .
Advanced: What strategies mitigate polymorphism during crystallization?
Methodological Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
